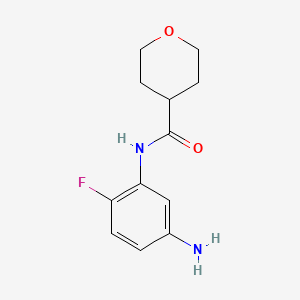

N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

Vue d'ensemble

Description

N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C12H15FN2O2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 5-amino-2-fluoroaniline with tetrahydro-2H-pyran-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has shown promise in medicinal chemistry due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Agents : Preliminary studies suggest that this compound may exhibit cytotoxic activity against various cancer cell lines. Research is ongoing to elucidate its mechanism of action and efficacy as an anticancer agent.

Neurological Research

The compound's ability to penetrate the blood-brain barrier makes it a candidate for studying neurological disorders. Potential applications include:

- Neuroprotective Effects : Investigations into its neuroprotective properties are underway, with a focus on its ability to mitigate oxidative stress in neuronal cells.

Drug Development

This compound serves as a lead compound in drug discovery programs targeting:

- Inflammatory Diseases : Its anti-inflammatory potential is being explored, particularly in conditions such as rheumatoid arthritis and multiple sclerosis.

Biochemical Assays

The compound is utilized in various biochemical assays to evaluate enzyme inhibition or receptor binding affinity, contributing to the understanding of biological pathways.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in reduced apoptosis and improved cell viability compared to untreated controls.

Mécanisme D'action

The mechanism of action of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

- N-(5-Amino-2-bromophenyl)tetrahydro-2H-pyran-4-carboxamide

- N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design .

Activité Biologique

N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide, with CAS number 1153258-09-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

- Molecular Formula : C₁₂H₁₅FN₂O₂

- Molecular Weight : 238.26 g/mol

- Structural Characteristics : The compound features a tetrahydropyran ring substituted with a carboxamide group and an amino-fluorophenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

This compound has shown various biological activities, particularly in anticancer research. Its structure suggests potential interactions with key biological targets, including enzymes and receptors involved in cell signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, studies on related quinazoline derivatives have shown effective inhibition of epidermal growth factor receptor (EGFR) activity, which is critical in tumor growth and proliferation.

In one study, quinazoline derivatives exhibited IC₅₀ values in the low nanomolar range against various cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer), suggesting that structural modifications can enhance potency against these targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound influence its biological activity. Key findings include:

- Substituent Effects : The presence of fluorine in the phenyl ring enhances binding affinity to target proteins due to increased electron-withdrawing effects, which can stabilize interactions with active sites.

- Ring Modifications : Alterations in the pyran ring can affect solubility and metabolic stability, impacting overall bioavailability and efficacy .

Case Studies

-

In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 1 to 10 μM, with a notable selectivity for cancerous cells over normal cells.

Cell Line IC₅₀ (μM) A549 0.77 HT-29 1.13 MCF7 0.95 - Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic agent .

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-2-1-9(14)7-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAIOODMRVTBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.